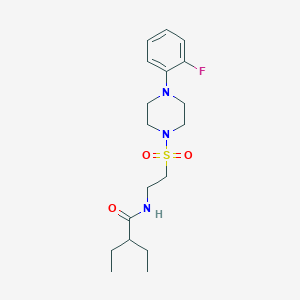
2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which are a part of the compound’s structure, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for its biological activity .Chemical Reactions Analysis
The compound has been found to inhibit the catalytical activity of PARP1 at various concentrations . This suggests that it may have potential applications in the field of medicinal chemistry.Scientific Research Applications
Analytical Derivatization in Liquid Chromatography
A new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography. This reagent, designed for sensitive detection after being tagged to an analyte, showcases the utility of similar compounds in enhancing detection limits in chromatographic analyses (Hsin‐Lung Wu et al., 1997).
Incorporation into Polyurethane Backbone Structure
The integration of quinolone drugs, such as norfloxacin, into polyurethane backbone structures via polymerization, highlights the potential of structurally similar compounds in the development of materials with antimicrobial properties (M. Yang & J. Santerre, 2001).
Antimicrobial Activity
Compounds with piperazine derivatives have shown promising antibacterial activities, especially against gram-negative bacteria, indicating their potential use in developing new antibacterial agents (J. Matsumoto & S. Minami, 1975).
Study of 5-HT1A Receptors with PET
The development of radiolabeled antagonists for studying 5-HT1A receptors with PET demonstrates the application of these compounds in neuroscientific research, particularly in understanding serotonergic neurotransmission (A. Plenevaux et al., 2000).
Anti-Malarial Activity
The synthesis and characterization of piperazine derivatives with anti-malarial activity suggest the potential therapeutic applications of similar compounds in combating malaria (W. Cunico et al., 2009).
Mechanism of Action
Target of action
Piperazine derivatives, which this compound is, are known to have a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The specific target of action would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action of piperazine derivatives can vary widely depending on their structure and the target they interact with. For example, some piperazine derivatives are known to inhibit certain enzymes or receptors, while others might act as agonists or antagonists at different receptor sites .
Biochemical pathways
The affected biochemical pathways would depend on the specific targets of the compound. Given the wide range of activities associated with piperazine derivatives, it’s likely that multiple pathways could be affected .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell signaling and function to potential cytotoxic effects, depending on the compound and its targets .
properties
IUPAC Name |
2-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O3S/c1-3-15(4-2)18(23)20-9-14-26(24,25)22-12-10-21(11-13-22)17-8-6-5-7-16(17)19/h5-8,15H,3-4,9-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDGNBNIOUCZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

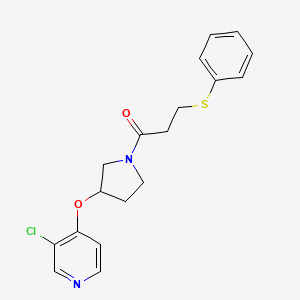
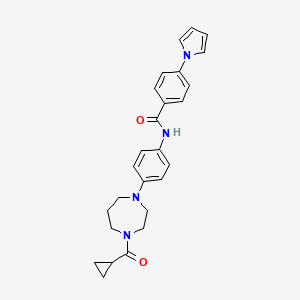
![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)
![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)
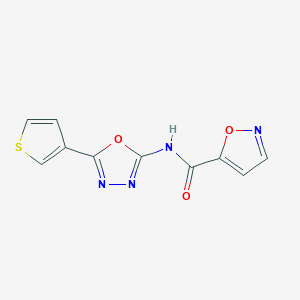

![1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2577829.png)

![{8-Oxaspiro[4.5]decan-1-yl}methanamine](/img/structure/B2577833.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577834.png)

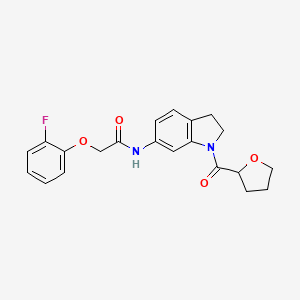
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2577840.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2577841.png)